

Preparation of 1,1,3-tribromoacetone from 1,3-dibromoacetone

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Compound of Interest

Compound Name: 1,1,3-Tribromoacetone

Cat. No.: B1347163

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Application Note: Synthesis of 1,1,3-Tribromoacetone

Abstract

This application note provides a detailed protocol for the laboratory-scale synthesis of **1,1,3-tribromoacetone** from 1,3-dibromoacetone. The described method is an electrophilic alpha-halogenation reaction conducted under acidic conditions. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who require a reliable method for the preparation of this highly functionalized ketone. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.

Introduction

1,1,3-Tribromoacetone is a highly brominated ketone with the molecular formula $C_3H_3Br_3O$.^[1] Its structure, featuring a reactive carbonyl group and three bromine atoms, makes it a valuable intermediate in various organic syntheses.^[1] Specifically, it serves as a building block for more complex organic molecules and has applications in pharmaceutical manufacturing.^[1] The preparation of **1,1,3-tribromoacetone** typically involves the further bromination of less substituted bromoacetones.^[1] This protocol details a specific and efficient method for the conversion of 1,3-dibromoacetone to **1,1,3-tribromoacetone** using elemental bromine in a glacial acetic acid solvent system.

Reaction and Mechanism

The synthesis of **1,1,3-tribromoacetone** from 1,3-dibromoacetone is an example of an acid-catalyzed alpha-halogenation of a ketone.^{[2][3][4][5]} In the presence of an acid, the carbonyl oxygen of 1,3-dibromoacetone is protonated, which facilitates the formation of an enol intermediate.^{[2][3]} This enol, a nucleophile, then attacks the electrophilic bromine, leading to the substitution of an alpha-hydrogen with a bromine atom.^{[2][3]} The reaction is selective for the alpha-carbon that is already monosubstituted with bromine, leading to the formation of the 1,1,3-trisubstituted product.

Experimental Protocol

Materials and Reagents:

Reagent/Material	Grade	Supplier
1,3-Dibromoacetone	≥98%	Commercially Available
Bromine	Reagent Grade	Commercially Available
Glacial Acetic Acid	ACS Grade	Commercially Available

Equipment:

- Three-necked round-bottom flask
- Dropping funnel
- Condenser
- Heating mantle with a stirrer
- Distillation apparatus
- Vacuum source

Procedure:

- A solution of 210 g of 1,3-dibromoacetone in 500 ml of glacial acetic acid is prepared in a three-necked round-bottom flask equipped with a stirrer, a dropping funnel, and a condenser.
- The solution is heated to a temperature of 80-90° C.
- A solution of 150 g of bromine dissolved in 500 ml of glacial acetic acid is added dropwise to the heated 1,3-dibromoacetone solution over a period of one hour. The reaction is exothermic, and the addition rate should be controlled to maintain the desired temperature.
- After the addition is complete, the reaction mixture is stirred at 80-90° C until the reaction is complete (monitoring by TLC or GC is recommended).
- The glacial acetic acid is then removed by distillation under reduced pressure.
- The crude product is purified by vacuum distillation.

Product Characterization:

The identity and purity of the final product can be confirmed using standard analytical techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of **1,1,3-tribromoacetone**.
- Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify any byproducts.
- Boiling Point Measurement: The boiling point of **1,1,3-tribromoacetone** is reported to be 114-116°C at 14 mmHg.^[1]

Data Summary

Reactant and Product Quantities:

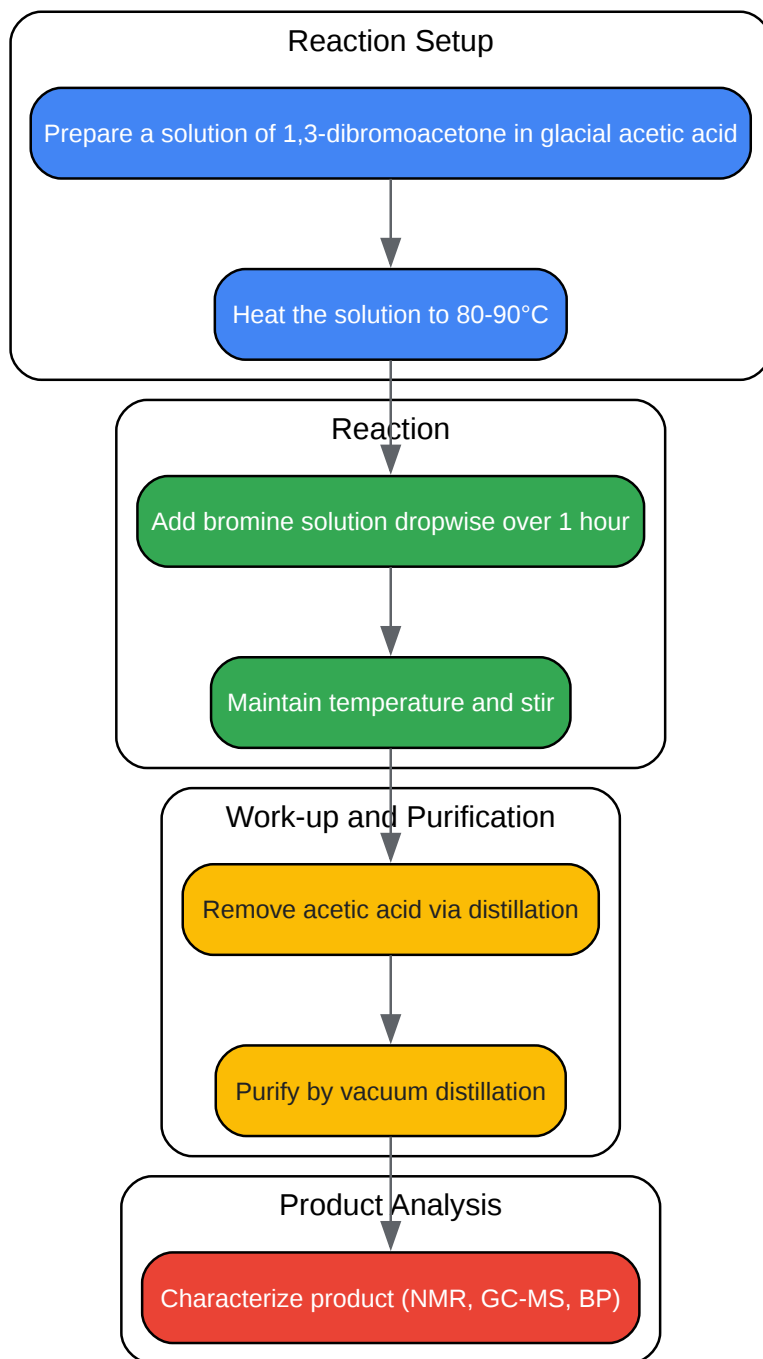
Compound	Molecular Weight (g/mol)	Amount (g)	Moles
1,3-Dibromoacetone	215.86	210	0.973
Bromine	159.81	150	0.939
1,1,3-Tribromoacetone	294.76	180	0.611

Reaction Conditions and Yield:

Parameter	Value
Reaction Temperature	80-90° C
Reaction Time	1 hour (for addition)
Solvent	Glacial Acetic Acid
Theoretical Yield of 1,1,3-Tribromoacetone	287 g
Actual Yield of 1,1,3-Tribromoacetone	180 g
Percent Yield	~62.7%
Byproduct	1,1,1,3-Tetrabromoacetone (21 g)

Visualizations

Experimental Workflow for the Synthesis of 1,1,3-Tribromoacetone

[Click to download full resolution via product page](#)Caption: Experimental workflow for the synthesis of **1,1,3-tribromoacetone**.

Safety Precautions

- 1,3-Dibromoacetone is a lachrymator and is toxic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
- Bromine is highly corrosive, toxic, and causes severe burns. All manipulations should be carried out in a fume hood, and appropriate PPE must be worn. Have a bromine spill kit readily available.
- Glacial Acetic Acid is corrosive and can cause burns. Handle with care and wear appropriate PPE.
- The reaction is exothermic; proper temperature control is crucial to avoid runaway reactions.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of **1,1,3-tribromoacetone** from 1,3-dibromoacetone. The procedure is straightforward and utilizes readily available reagents and standard laboratory equipment. The provided data and workflow diagrams offer a clear guide for researchers to successfully replicate this synthesis. Adherence to the safety precautions outlined is essential for the safe execution of this protocol.

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